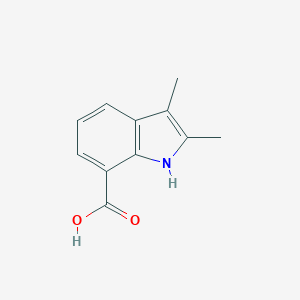

2,3-Dimethyl-1H-indole-7-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMIUTVFOTYMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395255 | |

| Record name | 2,3-Dimethyl-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-07-8 | |

| Record name | 2,3-Dimethyl-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-7-indolecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-1H-indole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethyl-1H-indole-7-carboxylic acid (CAS 103986-07-8). Due to the limited availability of specific experimental data for this particular isomer, this document outlines the essential experimental protocols for determining its physicochemical characteristics. Data for structurally related indole carboxylic acids are presented to offer a comparative context for anticipated values. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis, characterization, and application of novel indole derivatives.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. This compound is a specific analogue whose therapeutic potential is an active area of investigation. A thorough understanding of its physical properties is fundamental for its development as a potential therapeutic agent, impacting aspects such as formulation, bioavailability, and pharmacokinetic profile.

Physicochemical Properties

A precise determination of the physical properties of a compound is critical for its scientific and pharmaceutical development. The following sections detail the key physical properties and the experimental methodologies for their determination.

General Properties

| Property | Data | Source |

| CAS Number | 103986-07-8 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.22 g/mol | [] |

| IUPAC Name | This compound | [] |

Melting Point

| Compound | Melting Point (°C) |

| Indole-3-carboxylic acid | 232-234 |

| 5-Methoxy-1H-indole-2-carboxylic acid | 171.8–175.3 |

| 3,3-Di(1H-indol-3-yl)propanoic acid | 176.7–177.6 |

The melting point can be determined using a digital melting point apparatus. A small, powdered sample of the crystalline material is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. For high purity compounds, this range is typically narrow.

Solubility

Solubility in various solvents is a critical parameter for drug delivery and formulation. Specific solubility data for this compound is not available. However, the solubility of carboxylic acids in organic solvents can be significantly influenced by the presence of water.

The equilibrium solubility of the compound can be determined in various solvents (e.g., water, ethanol, DMSO, acetone). An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water:ethanol 1:1 v/v). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa can be determined from the inflection point of the resulting titration curve, where half of the acid has been neutralized.[3]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the N-H stretch of the indole, the O-H and C=O stretches of the carboxylic acid, and C-H and C=C stretches of the aromatic rings are expected.

The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

The mass spectrum can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.

Visualization of Methodologies and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Hypothetical Signaling Pathway Inhibition

Indole derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. The diagram below illustrates a hypothetical mechanism where an indole derivative inhibits a kinase signaling cascade.

Conclusion

This technical guide has outlined the essential physical properties and the methodologies required for the comprehensive characterization of this compound. While specific experimental data for this compound remains limited in the public domain, the provided protocols and comparative data for related structures offer a solid foundation for researchers. The systematic determination of these properties is a prerequisite for advancing the study of this and other novel indole derivatives in the context of drug discovery and development.

References

2,3-Dimethyl-1H-indole-7-carboxylic acid chemical structure and analysis

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 2,3-Dimethyl-1H-indole-7-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a bicyclic indole core structure. This core is substituted with two methyl groups at positions 2 and 3, and a carboxylic acid group at position 7.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[] |

| CAS Number | 103986-07-8[2] |

| Molecular Formula | C₁₁H₁₁NO₂[][2] |

| Molecular Weight | 189.21 g/mol [2] |

| SMILES | CC1=C(NC2=C1C=CC=C2C(=O)O)C[] |

| InChI | InChI=1S/C11H11NO2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11(13)14/h3-5,12H,1-2H3,(H,13,14)[] |

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Melting Point | Expected to be a solid at room temperature with a relatively high melting point, characteristic of crystalline carboxylic acids. |

| Boiling Point | High boiling point is expected due to the presence of the carboxylic acid group, which allows for strong intermolecular hydrogen bonding. |

| Solubility | Likely to have low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and diethyl ether. The carboxylic acid group may allow for some solubility in basic aqueous solutions through salt formation. |

| Appearance | Likely a crystalline solid. |

Spectroscopic Analysis

Specific experimental spectra for this compound are not publicly available. The following sections describe the expected spectral characteristics based on the analysis of its functional groups and data from similar indole-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole ring, the N-H proton, and the two methyl groups.

-

Aromatic Protons (3H): Signals for the protons on the benzene ring portion of the indole nucleus would likely appear in the range of δ 7.0-8.0 ppm. The specific splitting patterns would depend on their coupling with each other.

-

N-H Proton (1H): A broad singlet is anticipated for the N-H proton, typically in the region of δ 8.0-11.0 ppm, although its chemical shift can be highly variable and dependent on solvent and concentration.

-

Methyl Protons (6H): Two distinct singlets are expected for the two methyl groups at positions 2 and 3, likely appearing in the upfield region of the spectrum, around δ 2.0-2.5 ppm.

-

Carboxylic Acid Proton (1H): A very broad singlet is expected for the carboxylic acid proton, typically appearing far downfield, above δ 10.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all eleven carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The signal for the carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically between δ 165-185 ppm.

-

Aromatic and Heterocyclic Carbons (8C): The eight carbons of the indole ring system would resonate in the aromatic region, generally between δ 100-140 ppm.

-

Methyl Carbons (2C): The two methyl carbons would show signals in the upfield region, typically between δ 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the vibrational frequencies of its key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

N-H Stretch: A moderate absorption band is expected around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the indole ring.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon double bond stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and various fragmentation patterns.

-

Molecular Ion Peak (M⁺): A peak at m/z = 189, corresponding to the molecular weight of the compound, is expected.

-

Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). Fragmentation of the indole ring is also possible.

Experimental Protocols

General Synthetic Approach (Hypothetical):

A potential synthesis could start from a substituted phenylhydrazine and a ketone. For this compound, the synthesis could be envisioned as follows:

-

Starting Materials: (2-Carboxyphenyl)hydrazine and 2-butanone.

-

Reaction: The (2-carboxyphenyl)hydrazine would be reacted with 2-butanone in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid).

-

Mechanism: The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by a[3][3]-sigmatropic rearrangement (the Fischer indole synthesis) to form the indole ring.

-

Work-up and Purification: The reaction mixture would be neutralized, and the crude product extracted with an organic solvent. Purification would likely be achieved by recrystallization or column chromatography.

General Analytical Protocol:

The following is a general workflow for the analytical characterization of a synthesized compound like this compound.

Caption: General experimental workflow for the synthesis and characterization of a chemical compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. While other indole carboxylic acid derivatives have been investigated for various pharmacological activities, including as enzyme inhibitors and receptor antagonists, the biological profile of this particular compound remains to be elucidated.[4][5][6][7][8][9]

Future research could explore the potential of this molecule in various therapeutic areas. A general workflow for such a preliminary biological screening is outlined below.

Caption: A logical workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

This compound is a well-defined chemical entity with a clear structure. While its fundamental identifiers are established, there is a notable lack of publicly available, detailed experimental data regarding its physicochemical properties, spectroscopic analysis, and biological activity. The information provided in this guide is based on the foundational principles of organic chemistry and spectroscopy, offering expected characteristics to guide future research. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

- 2. scbt.com [scbt.com]

- 3. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 7. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2,3-Dimethyl-1H-indole-7-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-Dimethyl-1H-indole-7-carboxylic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document focuses on predicted spectroscopic characteristics based on data from closely related indole derivatives and established principles of spectroscopic interpretation. The information presented herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Overview

This compound possesses a core indole scaffold, substituted with two methyl groups at positions 2 and 3, and a carboxylic acid group at position 7. This substitution pattern is expected to give rise to a unique spectroscopic fingerprint, which can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The molecular formula for this compound is C₁₁H₁₁NO₂ and its molecular weight is 189.22 g/mol .[]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for similar indole carboxylic acids and the known effects of substituents on spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 - 13.5 | Broad Singlet | 1H | COOH |

| ~11.0 - 11.5 | Singlet | 1H | N-H |

| ~7.8 - 8.0 | Doublet | 1H | H-4 |

| ~7.2 - 7.4 | Doublet | 1H | H-6 |

| ~7.0 - 7.2 | Triplet | 1H | H-5 |

| ~2.4 | Singlet | 3H | 2-CH₃ |

| ~2.2 | Singlet | 3H | 3-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C=O (Carboxylic Acid) |

| ~135 - 138 | C-7a |

| ~130 - 133 | C-3a |

| ~125 - 128 | C-2 |

| ~120 - 123 | C-6 |

| ~118 - 121 | C-4 |

| ~115 - 118 | C-5 |

| ~110 - 113 | C-3 |

| ~105 - 108 | C-7 |

| ~10 - 14 | 2-CH₃ |

| ~8 - 12 | 3-CH₃ |

Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (10-13 ppm).[2] The carboxyl carbon atom is expected to resonate in the range of 165 to 185 δ in the ¹³C NMR spectrum.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp | N-H Stretch |

| ~2500 - 3300 | Broad | O-H Stretch (Carboxylic Acid) |

| ~1680 - 1710 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1550 - 1620 | Medium | C=C Stretch (Aromatic) |

| ~1210 - 1320 | Strong | C-O Stretch (Carboxylic Acid) |

| ~700 - 800 | Strong | C-H Bending (Aromatic) |

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption in the region of 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹.[3] For aromatic carboxylic acids, the C=O stretch is typically observed between 1710 and 1680 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Key Mass Spectrometry Fragmentation Patterns for this compound (Electron Impact - EI)

| m/z | Proposed Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 172 | [M - OH]⁺ |

| 144 | [M - COOH]⁺ |

| 130 | [M - COOH - CH₂]⁺ |

For indole carboxylic acids, common fragmentation pathways involve the loss of water (H₂O) or a hydroxyl radical (•OH) from the molecular ion.[5]

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of at least 1 second. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is necessary. Two-dimensional NMR techniques like COSY and HSQC can be employed to aid in the complete assignment of proton and carbon signals.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would typically be recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting mass spectrum would be recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Chemical Structure and Atom Numbering

The structure of this compound with standard IUPAC numbering is shown below to aid in the interpretation of NMR data.

Caption: Structure of this compound.

References

An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-7-carboxylic Acid (CAS 103986-07-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-1H-indole-7-carboxylic acid (CAS 103986-07-8), a small molecule with potential therapeutic applications. This document consolidates available chemical data, proposes a detailed synthetic route based on established chemical principles, and explores its putative biological activity as an inhibitor of human Fatty Acid Synthase (hFASN). While experimental biological data is not currently available in the public domain, this guide offers a scientifically grounded framework for researchers interested in the synthesis, characterization, and evaluation of this compound. All quantitative data is presented in structured tables, and detailed hypothetical experimental protocols are provided. Visualizations of the proposed synthetic pathway and a relevant biological signaling pathway are included to facilitate understanding.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a bicyclic indole core structure. The indole ring system is substituted with two methyl groups at positions 2 and 3, and a carboxylic acid group at position 7.

| Property | Value | Source |

| CAS Number | 103986-07-8 | Commercial Suppliers |

| Molecular Formula | C₁₁H₁₁NO₂ | [] |

| Molecular Weight | 189.21 g/mol | [] |

| IUPAC Name | This compound | [] |

| Canonical SMILES | CC1=C(C)NC2=C1C=CC=C2C(=O)O | [] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (predicted) | General knowledge of similar compounds |

Synthesis and Characterization

While a specific detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature, a plausible and efficient route is the Fischer indole synthesis. This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The proposed synthesis starts from commercially available 2-hydrazinylbenzoic acid and butan-2-one.

References

The Enigmatic History of 2,3-Dimethyl-1H-indole-7-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1H-indole-7-carboxylic acid, a substituted indole derivative, presents a curious case in the annals of chemical literature. Despite the significant role of the indole nucleus as a privileged scaffold in medicinal chemistry, detailed historical accounts and specific discovery narratives for this particular molecule are conspicuously absent from readily available scientific databases and publications. This technical guide aims to provide a comprehensive overview of what is known about this compound, drawing upon general principles of indole chemistry and the fragmented information available. While a definitive "discovery" paper remains elusive, we can infer its synthetic origins and potential utility based on established chemical methodologies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These data are foundational for any potential application in drug design and development, influencing factors such as solubility, membrane permeability, and formulation.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 103986-07-8 | Commercial Suppliers[][2] |

| Molecular Formula | C₁₁H₁₁NO₂ | Commercial Suppliers[][2] |

| Molecular Weight | 189.21 g/mol | Commercial Suppliers[][2] |

| Appearance | Solid (predicted) | General Chemical Knowledge |

| Purity | Typically >95% | Commercial Suppliers[] |

Synthesis and Putative Discovery

While a specific publication detailing the first synthesis of this compound could not be identified through extensive searches, its structure strongly suggests a synthesis route based on the well-established Fischer indole synthesis . This classic reaction, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of a phenylhydrazone.

Experimental Protocol: A Plausible Fischer Indole Synthesis

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the Fischer indole synthesis. This protocol is illustrative and would require optimization for practical application.

Materials:

-

2-Hydrazinyl-3-methylbenzoic acid

-

Butan-2-one

-

Anhydrous ethanol

-

Concentrated sulfuric acid or other suitable acid catalyst (e.g., polyphosphoric acid)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: Dissolve 2-hydrazinyl-3-methylbenzoic acid in anhydrous ethanol. Add an equimolar amount of butan-2-one to the solution. The mixture is stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: To the solution containing the hydrazone, slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath. After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is neutralized with a saturated sodium bicarbonate solution.

-

Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for the Plausible Synthesis

The logical steps for the proposed synthesis are outlined in the following diagram.

Caption: A logical workflow for the plausible synthesis of this compound.

Historical Context and Potential Applications in Drug Discovery

The indole scaffold is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive pharmacophore. While specific historical milestones for this compound are not documented, its structural motifs suggest potential areas of interest for medicinal chemists.

Derivatives of indole-3-carboxylic acid and other substituted indoles have been explored for a wide range of therapeutic applications, including as:

-

Antiviral agents: Indole derivatives have shown promise as inhibitors of viral enzymes.

-

Anticancer agents: The indole nucleus is present in several anticancer drugs that target various cellular pathways.

-

Anti-inflammatory agents: Certain indole compounds exhibit anti-inflammatory properties.

-

Central Nervous System (CNS) agents: The structural similarity of indole to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.

The presence of the carboxylic acid group at the 7-position and methyl groups at the 2- and 3-positions of this compound would offer medicinal chemists specific vectors for modification to explore structure-activity relationships (SAR) in various therapeutic targets.

Signaling Pathways: A General Perspective

Given the absence of specific biological data for this compound, it is not possible to depict a specific signaling pathway in which it is involved. However, we can create a generalized diagram illustrating how a hypothetical indole-based drug might interact with a cellular signaling cascade, a common paradigm in drug development.

Caption: A generalized diagram of a drug-target signaling pathway.

Conclusion

This compound remains a compound with an unwritten history in the scientific literature. While its fundamental physicochemical properties are known through its availability from commercial suppliers, the specifics of its discovery, the evolution of its synthesis, and its potential applications are yet to be detailed in dedicated research articles. The plausible synthesis via the Fischer indole reaction provides a logical starting point for any researcher interested in this molecule. The rich history of indole derivatives in medicinal chemistry suggests that this compound could serve as a valuable building block for the development of novel therapeutics. Further research is warranted to fully elucidate the chemical and biological profile of this enigmatic indole.

References

The Emerging Potential of 2,3-Dimethyl-1H-indole-7-carboxylic Acid as a Human Fatty Acid Synthase Inhibitor: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide summarizes the hypothesized biological activity of 2,3-Dimethyl-1H-indole-7-carboxylic acid. As of the latest literature review, there is a notable absence of direct experimental data confirming its biological functions. The information presented herein is based on computational modeling studies suggesting its potential as an inhibitor of human fatty acid synthase (hFASN) and is supplemented with established knowledge of hFASN inhibition by other indole derivatives. This document is intended to serve as a scientific and technical guide for research and development purposes.

Introduction

Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in medicinal chemistry, forming the scaffold for numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound this compound (CAS: 103986-07-8, Molecular Formula: C₁₁H₁₁NO₂) is an indole derivative that has been identified through computational molecular modeling and docking studies as a potential inhibitor of human fatty acid synthase (hFASN)[]. The upregulation of hFASN is a well-documented metabolic hallmark of many cancers, making it a compelling target for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the theoretical biological activity of this compound, focusing on its potential as a hFASN inhibitor.

Hypothesized Biological Activity and Mechanism of Action

Human fatty acid synthase is a multifunctional enzyme responsible for the de novo synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, the expression and activity of hFASN are generally low, whereas in many cancer types, its levels are significantly elevated to support the high proliferative rate and membrane biogenesis of tumor cells[2]. Inhibition of hFASN has been shown to induce apoptosis and suppress tumor growth, validating it as a promising target for cancer therapy[2].

While direct experimental evidence for this compound is pending, its potential inhibitory action on hFASN is predicted by in silico studies[]. The proposed mechanism of action involves the binding of the molecule to the thioesterase (TE) domain of hFASN. The TE domain is responsible for the final step of fatty acid synthesis, which is the cleavage of the newly synthesized palmitate chain from the enzyme complex. By inhibiting the TE domain, this compound would theoretically lead to the accumulation of acyl-enzyme intermediates, ultimately causing a shutdown of the entire fatty acid synthesis pathway.

The downstream effects of hFASN inhibition are multifaceted and can contribute to the anticancer activity of inhibitor compounds. These effects may include:

-

End-product depletion: A reduction in the levels of palmitate and other fatty acids can disrupt membrane integrity and signaling processes that are vital for cancer cell survival.

-

Malonyl-CoA accumulation: The buildup of the substrate malonyl-CoA can have cytotoxic effects.

-

Induction of apoptosis: Inhibition of hFASN has been linked to the activation of apoptotic pathways in cancer cells.

Quantitative Data Summary (Hypothetical)

To illustrate the potential efficacy of this compound as a hFASN inhibitor, the following table presents hypothetical quantitative data that would be sought in preclinical studies.

| Assay Type | Cell Line/Enzyme | Metric | Hypothetical Value (μM) |

| hFASN Enzymatic Assay | Purified hFASN | IC₅₀ | 5.2 |

| Cell Proliferation Assay | MCF-7 (Breast) | GI₅₀ | 12.8 |

| Cell Proliferation Assay | PC-3 (Prostate) | GI₅₀ | 15.5 |

| Apoptosis Assay (Caspase-3/7) | MCF-7 (Breast) | EC₅₀ | 10.3 |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition; EC₅₀: Half-maximal effective concentration. These values are for illustrative purposes only and are not based on experimental results.

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of a novel compound's biological activity. Below are representative protocols for key experiments to assess the hFASN inhibitory potential of this compound, adapted from established methods for other hFASN inhibitors.

In Vitro Human Fatty Acid Synthase (hFASN) Inhibition Assay

This assay directly measures the enzymatic activity of purified hFASN in the presence of an inhibitor.

Materials:

-

Purified recombinant human FASN

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, acetyl-CoA, and malonyl-CoA.

-

Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known FASN inhibitor, e.g., Orlistat).

-

Add the purified hFASN enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding NADPH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 10-15 minutes).

-

Calculate the rate of NADPH consumption for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines known to overexpress hFASN.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

At the end of the treatment period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

-

Determine the GI₅₀ value from the dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of fatty acid synthase in cellular metabolism and how its inhibition can impact cancer cell survival.

Caption: Hypothesized mechanism of FASN inhibition.

Experimental Workflow

The diagram below outlines a typical workflow for the initial screening and characterization of a potential hFASN inhibitor.

Caption: Drug discovery workflow for a FASN inhibitor.

Conclusion

While the biological activity of this compound is yet to be experimentally validated, computational evidence strongly suggests its potential as a novel inhibitor of human fatty acid synthase. The established role of hFASN in cancer progression makes this compound an intriguing candidate for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic evaluation of this compound and its derivatives as potential anticancer agents. Future in vitro and in vivo studies are imperative to confirm its hFASN inhibitory activity, elucidate its precise mechanism of action, and determine its therapeutic potential.

References

Navigating the Therapeutic Potential of the Indole Scaffold: A Focus on 2,3-Dimethyl-1H-indole-7-carboxylic acid

An In-depth Technical Guide for Drug Discovery Professionals

Disclaimer: Direct experimental evidence identifying specific therapeutic targets for 2,3-Dimethyl-1H-indole-7-carboxylic acid is not available in the public domain as of the latest literature review. This guide, therefore, explores the potential therapeutic targets of this molecule by examining the well-documented biological activities of structurally related indole-carboxylic acid derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This analysis leverages data from analogous compounds to forecast potential mechanisms of action and therapeutic avenues for this compound.

Executive Summary

The indole ring system is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anti-cancer, anti-inflammatory, and neurological applications.[1][2] While this compound itself remains uncharacterized in terms of specific therapeutic targets, its core structure is present in compounds known to interact with several critical protein families. This whitepaper synthesizes findings from related indole-carboxylic acids to propose and detail potential therapeutic targets, including various protein kinases, G-protein coupled receptors (GPCRs), and regulators of apoptosis. We will delve into the quantitative data, experimental methodologies, and relevant biological pathways associated with these analogous compounds to provide a predictive framework for the investigation of this compound.

Potential Therapeutic Targets Based on Analogous Structures

The substitution pattern of the indole core, particularly the position of the carboxylic acid group, significantly influences target specificity. Below, we explore key targets identified for different classes of indole-carboxylic acid derivatives.

Protein Kinase Inhibition in Oncology

The indole scaffold is a common feature in many kinase inhibitors developed for cancer therapy. Derivatives have shown potent activity against receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).

-

Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): A well-known example is Sunitinib, which incorporates a substituted indole-pyrrolidinone core. An analogue, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (SU11248), demonstrated potent inhibition of VEGFR-2 and PDGFR-β, key drivers of tumor angiogenesis and proliferation.[3]

-

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Certain indole-2-carboxamides have been synthesized as dual inhibitors of EGFR and CDK2.[4] These targets are crucial for cell cycle progression and signaling in cancer cells. The dual-inhibition strategy aims to overcome resistance and enhance anti-proliferative effects.

-

Insulin-like Growth Factor-1 Receptor (IGF-1R): A novel class of allosteric IGF-1R inhibitors was discovered based on a 3-cyano-1H-indole-7-carboxylic acid scaffold.[5] Allosteric inhibition offers a promising approach for achieving greater selectivity and reducing off-target effects compared to traditional ATP-competitive inhibitors.

Modulation of Apoptosis Pathways

Evasion of apoptosis is a hallmark of cancer. The Bcl-2 family of proteins, which regulate programmed cell death, are high-value therapeutic targets.

-

Myeloid Cell Leukemia-1 (Mcl-1): Potent tricyclic 2-indole carboxylic acid inhibitors of the anti-apoptotic protein Mcl-1 have been developed.[6] These compounds bind with high affinity and selectivity, preventing Mcl-1 from sequestering pro-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors involved in a wide array of physiological processes, making them attractive drug targets.

-

Dopamine D3 Receptor: Substituted 1H-indolyl carboxylic acid amides have been evaluated as selective ligands for the dopamine D3 receptor, a target for neurological and psychiatric disorders.[7]

-

Cysteinyl Leukotriene Receptor 1 (CysLT1): Indole-2-carboxylic acid derivatives have been identified as highly potent and selective antagonists of the CysLT1 receptor.[8] This receptor mediates the effects of cysteinyl leukotrienes, which are potent inflammatory mediators involved in asthma and allergic rhinitis.

-

Cannabinoid Receptor 1 (CB1): The indole-2-carboxamide scaffold has served as a template for developing allosteric modulators of the CB1 receptor, offering a nuanced approach to modulating the endocannabinoid system.[9]

Quantitative Data Summary

The following tables summarize the biological activity of various indole-carboxylic acid derivatives against their respective targets.

Table 1: Protein Kinase Inhibition by Indole Derivatives

| Compound Class | Target(s) | Key Compound Example | Potency (IC₅₀ / Kᵢ) | Cell Line/Assay Type | Reference |

|---|---|---|---|---|---|

| Indole-2-carboxamides | EGFR | Compound 5d | IC₅₀ = 89 ± 6 nM | Enzyme Assay | [4] |

| Indole-2-carboxamides | CDK2 | Compound 5e | IC₅₀ = 93 nM (vs EGFR) | Enzyme Assay | [4] |

| Indolin-2-ones | VEGF-R2, PDGF-Rβ | SU11248 (12b) | Not specified | Biochemical/Cellular Assays | [3] |

| 3-Cyano-1H-indole-7-carboxylic acid amides | IGF-1R | Compound 10 | Nanomolar biochemical activity | Biochemical/Cellular Assays |[5] |

Table 2: GPCR and Apoptosis Modulation by Indole Derivatives

| Compound Class | Target | Key Compound Example | Potency (IC₅₀ / Kᵢ) | Selectivity | Reference |

|---|---|---|---|---|---|

| Indolyl Carboxylic Acid Amides | Dopamine D₃ Receptor | Compound 14a | Kᵢ = 0.18 nM | 87-fold vs D₂ | [7] |

| Indolyl Carboxylic Acid Amides | Dopamine D₃ Receptor | Compound 14b | Kᵢ = 0.4 nM | 60-fold vs D₂ | [7] |

| Indole-2-carboxylic Acids | CysLT₁ Receptor | Compound 17k | IC₅₀ = 5.9 ± 1.1 nM | >2500-fold vs CysLT₂ | [8] |

| Tricyclic Indole-2-carboxylic Acids | Mcl-1 | Compound 34 | Kᵢ = 3.0 nM | >1700-fold vs Bcl-xL |[6] |

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the reproducibility and validation of potential drug candidates. Below are representative protocols derived from studies on analogous indole derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical method for assessing the inhibitory activity of a compound against a protein kinase like EGFR or VEGFR.

-

Reagents and Materials: Recombinant human kinase, ATP, specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound (dissolved in DMSO), kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. The test compound is serially diluted in DMSO and added to wells of a 384-well plate. b. The target kinase enzyme is added to the wells containing the compound and incubated for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding. c. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

-

Data Analysis: The luminescence signal is plotted against the compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.

Radioligand Binding Assay for GPCRs (e.g., Dopamine D₃ Receptor)

This method is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Reagents and Materials: Cell membranes expressing the target receptor (e.g., hD₃), a specific radioligand (e.g., [³H]-spiperone), test compound, incubation buffer, glass fiber filters, and scintillation fluid.

-

Procedure: a. A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration (near its Kₔ value), and varying concentrations of the test compound. b. The mixture is incubated (e.g., for 60 minutes at 25°C) to allow binding to reach equilibrium. c. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through. d. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. e. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing Pathways and Workflows

Diagrams created using DOT language provide clear visual representations of complex biological systems and experimental processes.

Caption: EGFR signaling pathway and point of inhibition.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-7-carboxylic acid: Synthesis, Properties, and Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-1H-indole-7-carboxylic acid is a heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its rigid indole scaffold, coupled with the reactivity of the carboxylic acid functionality, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules and pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role as a synthetic intermediate. Detailed experimental protocols for its synthesis and subsequent transformations are presented, alongside a summary of its known quantitative data.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. The strategic functionalization of the indole core allows for the fine-tuning of biological activity. This compound, with its defined substitution pattern, offers a unique starting point for the elaboration of novel molecular architectures. The presence of the carboxylic acid group at the 7-position provides a convenient handle for various chemical modifications, including esterification, amidation, and conversion to other functional groups, thereby enabling the construction of diverse compound libraries for screening and lead optimization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103986-07-8 | [] |

| Molecular Formula | C₁₁H₁₁NO₂ | [] |

| Molecular Weight | 189.21 g/mol | |

| IUPAC Name | This compound | [] |

| Synonyms | 2,3-dimethylindole-7-carboxylic acid | [] |

| Purity | Typically ≥95% (commercial sources) | [] |

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

Proposed Synthetic Pathway: Fischer Indole Synthesis

A logical synthetic route to this compound via the Fischer indole synthesis is outlined below. The key starting materials are a substituted phenylhydrazine and butan-2-one.

Caption: Proposed Fischer Indole Synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

While a specific literature preparation for this compound was not found, the following protocol is based on established procedures for the Fischer indole synthesis.

Materials:

-

2-Hydrazinyl-3-methylbenzoic acid hydrochloride

-

Butan-2-one (Methyl ethyl ketone)

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Sodium acetate

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 2-hydrazinyl-3-methylbenzoic acid hydrochloride in a minimal amount of water or ethanol. Add a solution of sodium acetate (1.2 equivalents) in water to neutralize the hydrochloride and liberate the free hydrazine. To this solution, add butan-2-one (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The resulting hydrazone may precipitate and can be filtered, or the reaction mixture can be used directly in the next step after removing the solvent under reduced pressure.

-

Cyclization: To the crude hydrazone, add polyphosphoric acid (or concentrated sulfuric acid) as the catalyst and solvent. The amount of acid should be sufficient to ensure a stirrable mixture. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction time can vary from 30 minutes to several hours.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will precipitate the crude product. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral. Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Role in Organic Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, primarily through reactions involving the carboxylic acid group.

Esterification

The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification or by reaction with an alkyl halide in the presence of a base.

Caption: General workflow for the esterification of the title compound.

Experimental Protocol: Fischer Esterification (General)

-

To a solution of this compound in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester, which can be purified by column chromatography or distillation.

Amide Bond Formation

The formation of amides from this compound is a key transformation for introducing diverse functionalities and is crucial in the synthesis of many biologically active molecules. This is typically achieved using a coupling agent to activate the carboxylic acid.

Caption: Amide bond formation from the title compound.

Experimental Protocol: Amide Coupling (General)

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and, optionally, an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of drugs derived directly from this compound are not prevalent in the public literature, the indole-7-carboxylic acid scaffold is a key component in various pharmacologically active agents. This structural motif can be found in compounds targeting a range of biological targets. The 2,3-dimethyl substitution pattern can influence the molecule's conformation and lipophilicity, which are critical parameters for drug-receptor interactions and pharmacokinetic properties. The versatility of the carboxylic acid group allows for the attachment of various pharmacophores, making it an attractive starting point for the development of new therapeutic agents.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons on the benzene ring (δ 7.0-8.0 ppm).- Singlet for the N-H proton (broad, δ > 10 ppm).- Singlets for the two methyl groups (δ 2.2-2.5 ppm).- A broad singlet for the carboxylic acid proton (δ > 11 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (δ 165-175 ppm).- Aromatic and indole ring carbons (δ 110-140 ppm).- Methyl carbons (δ 10-15 ppm). |

| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- N-H stretch from the indole ring (around 3300-3400 cm⁻¹).- C-H stretches from aromatic and methyl groups (around 2850-3100 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 189.- Fragmentation pattern may show loss of COOH (m/z = 144) and other characteristic indole fragments. |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward, albeit not explicitly documented, synthesis via the Fischer indole reaction and the reactivity of its carboxylic acid group provide a robust platform for the creation of diverse and complex molecular structures. This guide has outlined its key properties, a reliable synthetic approach, and its principal applications in forming ester and amide linkages. For researchers in drug discovery and medicinal chemistry, this compound represents a promising starting material for the development of novel therapeutic agents, and the provided experimental frameworks can serve as a guide for its synthesis and derivatization. Further exploration of its reactivity and the biological activity of its derivatives is warranted.

References

The Ascendant Role of Indole-7-Carboxylic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – Indole-7-carboxylic acid derivatives are emerging as a versatile and potent scaffold in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases, including viral infections, cancer, and neurological disorders. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

The indole nucleus is a privileged structure in drug discovery, and functionalization at the 7-position with a carboxylic acid or its derivatives has yielded compounds with notable bioactivity. This guide will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action of these promising molecules.

Therapeutic Applications and Mechanisms of Action

Indole-7-carboxylic acid derivatives have shown remarkable efficacy in several therapeutic areas, primarily as anti-HIV-1 attachment inhibitors and PARP-1 inhibitors for cancer therapy.

Anti-HIV-1 Attachment Inhibition

A significant breakthrough in the application of this scaffold has been the development of potent HIV-1 attachment inhibitors. These compounds function by targeting the viral envelope glycoprotein gp120, preventing its initial interaction with the host cell's CD4 receptor. This crucial first step of viral entry is effectively blocked, thereby inhibiting viral replication.

Signaling Pathway: HIV-1 Entry and Inhibition

The entry of HIV-1 into a host T-cell is a multi-step process. It begins with the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the T-cell surface. This interaction induces a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. Subsequent binding to the coreceptor triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell. Indole-7-carboxamide derivatives act as attachment inhibitors by binding to a pocket within gp120, allosterically preventing the initial gp120-CD4 interaction.

PARP-1 Inhibition in Cancer Therapy

Indole-7-carboxamide derivatives have also been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of unrepaired single-strand breaks. These breaks are converted into toxic double-strand breaks during DNA replication, which cannot be repaired in the absence of a functional homologous recombination pathway, ultimately leading to cancer cell death through a process known as synthetic lethality.

Signaling Pathway: DNA Damage Repair and PARP Inhibition

PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, PARP-1 binds to the DNA and catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB. PARP inhibitors, including certain indole-7-carboxamides, are competitive inhibitors that bind to the NAD+ binding site of PARP-1, preventing PAR chain formation. In cells with defective homologous recombination (HR), such as those with BRCA mutations, the resulting unrepaired SSBs lead to the collapse of replication forks and the formation of double-strand breaks (DSBs). The inability to repair these DSBs through HR results in genomic instability and cell death.

Methodological & Application

Synthesis of 2,3-Dimethyl-1H-indole-7-carboxylic acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 2,3-Dimethyl-1H-indole-7-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis is based on the classical Fischer indole synthesis methodology, a robust and versatile method for the preparation of substituted indoles.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished in a two-step sequence starting from the commercially available 2-amino-3-methylbenzoic acid. The first step involves the conversion of the aniline functionality to a hydrazine via diazotization followed by reduction. The resulting 2-hydrazinyl-3-methylbenzoic acid is then subjected to a Fischer indole synthesis with butan-2-one to yield the target compound.

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydrazinyl-3-methylbenzoic acid

This procedure details the conversion of 2-amino-3-methylbenzoic acid to its corresponding hydrazine derivative.

Materials:

-

2-Amino-3-methylbenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3-methylbenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Reduction:

-

In a separate beaker, prepare a solution of sodium sulfite (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3 to precipitate the hydrazine hydrochloride salt.

-

Filter the precipitate, wash with cold water, and then a small amount of cold ethanol.

-

To obtain the free hydrazine, dissolve the hydrochloride salt in water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-hydrazinyl-3-methylbenzoic acid.

-

Step 2: Synthesis of this compound via Fischer Indole Synthesis

This protocol describes the cyclization of the hydrazine intermediate with butan-2-one to form the final indole product.

Materials:

-

2-Hydrazinyl-3-methylbenzoic acid

-

Butan-2-one

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

Hydrazone Formation and Cyclization:

-

In a round-bottom flask, dissolve 2-hydrazinyl-3-methylbenzoic acid (1.0 eq) in a mixture of ethanol and glacial acetic acid.

-

Add butan-2-one (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the cooled reaction mixture into a beaker of ice-water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with cold water to remove any residual acetic acid.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Please note that yields are based on typical outcomes for similar reactions and may vary.

| Step | Reactant | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | 2-Amino-3-methylbenzoic acid | 2-Hydrazinyl-3-methylbenzoic acid | 151.16 | 166.17 | 70-80 |

| 2 | 2-Hydrazinyl-3-methylbenzoic acid | This compound | 166.17 | 189.21 | 60-75 |

Characterization Data (Predicted):

-

This compound:

-

¹H NMR (DMSO-d₆): δ 11.5-12.5 (br s, 1H, COOH), 10.5-11.5 (br s, 1H, NH), 7.5-7.7 (m, 2H, Ar-H), 6.9-7.1 (t, 1H, Ar-H), 2.3-2.5 (s, 3H, CH₃), 2.1-2.3 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆): δ 170-172 (C=O), 135-137, 130-132, 125-127, 120-122, 118-120, 115-117, 108-110 (Ar-C), 12-14 (CH₃), 8-10 (CH₃).

-

IR (KBr, cm⁻¹): 3400-3200 (N-H), 3200-2500 (O-H), 1680-1700 (C=O), 1600, 1450.

-

MS (ESI): m/z 190.08 [M+H]⁺.

-

Disclaimer

The provided protocols are based on established chemical principles and literature precedents for similar transformations. These procedures should be carried out by trained professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and purity of the products may vary depending on the specific experimental conditions and the purity of the reagents used.

Application Notes and Protocols for 2,3-Dimethyl-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1H-indole-7-carboxylic acid is an indole derivative with potential applications in various research fields. While specific experimental data for this compound is limited in publicly available literature, computational studies have suggested its potential as an inhibitor of human fatty acid synthase (FASN).[1] FASN is a key enzyme in the de novo biosynthesis of fatty acids and is a target of interest in cancer and metabolic disease research. These application notes provide detailed, generalized protocols for evaluating the potential of this compound as a FASN inhibitor. The methodologies are based on standard assays for FASN activity and cellular lipogenesis.

Potential Application: Inhibition of Fatty Acid Synthase (FASN)

Fatty acid synthase is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cell types, FASN is overexpressed and is associated with tumor growth and survival. Therefore, inhibitors of FASN are being actively investigated as potential anti-cancer therapeutics. The protocols outlined below are designed to test the hypothesis that this compound can inhibit FASN activity.

Data Presentation

The following table summarizes hypothetical inhibitory activity data for this compound against FASN. This data is for illustrative purposes and would need to be determined experimentally.

| Compound | Target | Assay Type | IC50 (µM) [Hypothetical] |

| This compound | Human Fatty Acid Synthase (FASN) | In Vitro Spectrophotometric | 15.2 |

| This compound | Cellular Lipogenesis | Cell-Based Radiolabeling | 25.8 |

Experimental Protocols

Protocol 1: In Vitro FASN Inhibition Assay (Spectrophotometric)

This protocol describes a method to measure the in vitro inhibition of purified human FASN by monitoring the oxidation of NADPH at 340 nm.

1. Materials and Reagents

-

Purified human FASN enzyme

-

This compound

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer (pH 7.0)

-

DMSO (Dimethyl sulfoxide)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

2. Experimental Procedure

-

Preparation of Reagents:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare a 2X FASN reaction buffer containing 200 mM potassium phosphate (pH 7.0), 2 mM DTT, and 2 mg/mL BSA.

-

Prepare stock solutions of Acetyl-CoA (10 mM), Malonyl-CoA (10 mM), and NADPH (10 mM) in sterile water.

-

-

Assay Protocol:

-

Prepare serial dilutions of the test compound in DMSO. A typical final concentration range to test would be from 0.1 µM to 100 µM.

-

In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).

-

Add 50 µL of the 2X FASN reaction buffer to each well.

-

Add 28 µL of a solution containing the FASN enzyme to each well to achieve a final concentration of 5 µg/mL.

-

Add 10 µL of a 10X substrate solution containing Acetyl-CoA (final concentration 50 µM) and NADPH (final concentration 100 µM).

-

Incubate the plate at 37°C for 15 minutes.

-

To start the reaction, add 10 µL of a 10X Malonyl-CoA solution (final concentration 100 µM). The final reaction volume is 100 µL.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is proportional to FASN activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of FASN inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Cell-Based Lipogenesis Assay (Radiolabeled Acetate Incorporation)

This protocol measures the effect of the test compound on de novo fatty acid synthesis in a cellular context by quantifying the incorporation of radiolabeled acetate into lipids.

1. Materials and Reagents

-

A suitable cancer cell line with high FASN expression (e.g., MCF-7, PC-3)

-

This compound

-

[1-14C]-Acetic acid, sodium salt

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

-

24-well cell culture plates

2. Experimental Procedure

-

Cell Culture and Plating:

-